molecular formula C20H14F3N3O3S2 B3016608 3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850916-03-9

3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3016608
CAS No.: 850916-03-9
M. Wt: 465.47
InChI Key: BDCSOTSIDGLJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:

  • 2-((4-(Trifluoromethyl)benzyl)thio) group: The trifluoromethyl (CF₃) moiety confers high lipophilicity and metabolic stability, while the benzylthio linker may influence binding affinity.
  • 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one core: The partially saturated thienopyrimidine scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects.

The compound’s molecular formula is C₂₁H₁₅F₃N₃O₃S₂, with a molecular weight of 502.48 g/mol.

Properties

IUPAC Name

3-(4-nitrophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O3S2/c21-20(22,23)13-3-1-12(2-4-13)11-31-19-24-16-9-10-30-17(16)18(27)25(19)14-5-7-15(8-6-14)26(28)29/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCSOTSIDGLJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H16F3N5O4SC_{22}H_{16}F_3N_5O_4S, with a molecular weight of 503.5 g/mol. The structural features include:

  • A nitrophenyl group, which is known to enhance biological activity through electron-withdrawing effects.
  • A trifluoromethylbenzylthio moiety that increases lipophilicity and stability.

These functional groups contribute to the compound's unique chemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitrophenyl and trifluoromethyl groups are believed to enhance binding affinity, which may lead to:

  • Inhibition or activation of certain enzymes.
  • Modulation of receptor activity.

This interaction can result in various pharmacological effects, including anti-inflammatory and anticancer activities.

Biological Activities

Research has indicated that derivatives of this compound may exhibit significant biological activities, including:

  • Anticancer Activity
    • The compound has shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
    • Studies suggest that it may induce apoptosis in cancer cells through caspase activation.
  • Anti-inflammatory Effects
    • The presence of the nitrophenyl group may contribute to anti-inflammatory properties by modulating inflammatory cytokine production.
    • Experimental models have demonstrated reduced inflammation markers upon treatment with this compound.
  • Enzyme Inhibition
    • The compound may act as an inhibitor for various enzymes relevant in disease mechanisms, including kinases involved in cancer progression.

Case Studies

Several studies have investigated the biological activity of similar compounds within the thieno[3,2-d]pyrimidine class:

  • Study 1: A derivative with a similar structure was evaluated for its anticancer properties against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
  • Study 2: Another study focused on the anti-inflammatory effects of related compounds in murine models of arthritis. The treated groups exhibited lower levels of inflammatory markers compared to controls.

Data Tables

Property Value
Molecular FormulaC22H16F3N5O4SC_{22}H_{16}F_3N_5O_4S
Molecular Weight503.5 g/mol
IUPAC Name3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Biological Activity Effect
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers
Enzyme InhibitionInhibits specific kinases

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to 2-[(4-methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (referred to as Compound A), a close structural analogue documented in ECHEMI (2022) .

Parameter Target Compound Compound A
Substituent at Position 2 4-(Trifluoromethyl)benzylthio (CF₃-C₆H₄-CH₂-S-) 4-Methylbenzylthio (CH₃-C₆H₄-CH₂-S-)
Molecular Formula C₂₁H₁₅F₃N₃O₃S₂ C₂₁H₁₈N₃O₃S₂
Molecular Weight 502.48 g/mol 424.51 g/mol
Key Functional Groups Nitro (NO₂), Trifluoromethyl (CF₃) Nitro (NO₂), Methyl (CH₃)

Physicochemical and Electronic Properties

  • Lipophilicity : The CF₃ group in the target compound increases logP compared to Compound A’s CH₃ group, enhancing membrane permeability .
  • Electron Effects: The CF₃ group is strongly electron-withdrawing, altering electron density across the thienopyrimidine core, which may modulate binding to enzymes or receptors.
  • Steric Considerations : The bulkier CF₃ substituent may restrict conformational flexibility compared to CH₃, impacting target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.